Corycavamine

Description

Historical Context of Alkaloid Discovery and Protopine-Type Alkaloids

The journey into the world of alkaloids began in 1806 with the purification of morphine from opium poppy latex, marking the first isolation of this class of naturally occurring chemical compounds. oup.com This pivotal moment ignited a surge of scientific interest in plant-derived substances with basic properties. Alkaloids, including the protopine-type, are primarily found in plant families such as Papaveraceae, Berberidaceae, Fumariaceae, and Ranunculaceae. researchgate.netncats.io

Protopine-type alkaloids, a specific subgroup of isoquinoline (B145761) alkaloids, were first identified towards the end of the 19th century. researchgate.net However, it was not until the 1960s that systematic research into their structures and properties commenced. researchgate.net These alkaloids are synthesized in plants from the amino acid L-tyrosine and serve as a defense against biological stressors. researchgate.net Protopine (B1679745) itself is a key intermediate in the biosynthesis of other significant alkaloid types, such as the benzo[c]phenanthridines. core.ac.ukresearchgate.net

Corycavamine, an optically active protopine-type alkaloid, was first isolated from Corydalis cava in 1902. core.ac.uk Its structure was proposed in 1925, establishing it as a member of the protopine alkaloid group. core.ac.uk

Significance of this compound within Natural Product Chemistry Research

Natural product chemistry focuses on the discovery, structure elucidation, and exploration of bioactive substances from natural sources. u-tokyo.ac.jp this compound holds considerable significance in this field due to its diverse and potent biological activities. A primary area of interest is its potential role in addressing neurodegenerative disorders, particularly Alzheimer's disease. sevenpublicacoes.com.brnih.gov

Research has demonstrated that this compound acts as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.netcuni.czmdpi.com This enzyme is a key target in Alzheimer's research because it is involved in the initial step of the amyloidogenic pathway that leads to the formation of amyloid-β plaques in the brain, a hallmark of the disease. mdpi.comnih.gov The ability of this compound to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent, further enhances its significance. researchgate.netresearchgate.netcsic.es

Beyond its effects on BACE1, this compound has been investigated for other pharmacological properties, including antiplatelet activity, where it has shown effects comparable to standard drugs in preliminary studies. mdpi.com This multifaceted bioactivity makes this compound a valuable lead compound for the development of new therapeutic agents.

Overview of Current Research Trajectories for this compound

Current research on this compound is heavily focused on its potential as a multifunctional agent for complex diseases like Alzheimer's. researchgate.netcsic.es The investigation into its inhibitory activity against BACE1 is a major trajectory, with studies aiming to characterize its potency and mechanism of action. researchgate.netcuni.cznih.gov

Researchers are exploring the "multi-target" potential of this compound and other alkaloids from Corydalis cava, investigating their simultaneous activity against various targets relevant to Alzheimer's disease, such as cholinesterases and prolyl oligopeptidase. researchgate.netcsic.es This approach is based on the understanding that complex diseases often require therapies that can modulate multiple pathological pathways.

Furthermore, studies continue to validate and quantify the ability of this compound to penetrate the blood-brain barrier, which is crucial for its development as a potential treatment for neurological disorders. researchgate.netresearchgate.netcsic.es The elucidation of its bioactivity and its structure-activity relationships remains a key focus, aiming to rationalize its use in traditional medicine for memory-related dysfunctions and to guide the synthesis of more effective derivatives. core.ac.ukresearchgate.net

Interactive Data Tables

Table 1: Investigated Biological Activities of this compound

| Biological Target/Activity | Findings | Reference(s) |

| BACE1 Inhibition | (-)-Corycavamine demonstrates inhibitory activity against BACE1 in the micromolar range. | researchgate.net, researchgate.net, csic.es, cuni.cz, mdpi.com |

| Blood-Brain Barrier Permeation | Found to be able to cross the blood-brain barrier in permeation assays (PAMPA). | researchgate.net, researchgate.net, csic.es |

| Antiplatelet Activity | Demonstrated an antiplatelet effect against arachidonic acid-induced aggregation. | mdpi.com |

| Cholinesterase Inhibition | Considered inactive against human acetylcholinesterase (HuAChE) and butyrylcholinesterase (HuBuChE). | researchgate.net |

| Fungicidal Activity | Investigated for use as a fungicide against phytopathogenic fungi. | google.com |

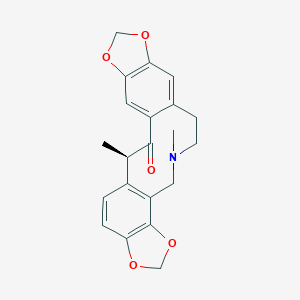

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLWLEQYUFDNTA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200105 | |

| Record name | Corycavamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-85-7 | |

| Record name | Corycavamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corycavamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYCAVAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2299RAQ6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Botanical Sourcing of Corycavamine

Distribution within the Papaveraceae Botanical Family

Corycavamine is an isoquinoline (B145761) alkaloid primarily found within the Papaveraceae family, a group of flowering plants also known as the poppy family. researchgate.net This family is notable for its production of a wide array of alkaloids. researchgate.net The occurrence of this compound is most significantly documented within the Corydalis genus, which belongs to the Fumarioideae subfamily of Papaveraceae. thieme-connect.comcsic.esthieme-connect.com Plants in this genus are recognized as a rich source of various types of isoquinoline alkaloids, with this compound being one of the many compounds isolated from them. thieme-connect.complos.org

Identification of Specific Plant Genera and Species

Research has confirmed the presence of this compound in several species within the Corydalis genus.

Corydalis cava, commonly known as hollowroot, is a well-documented botanical source of this compound. researchgate.net The compound has been successfully isolated from the tubers of this plant. researchgate.net In addition to this compound, the tubers of C. cava contain a diverse profile of other alkaloids, including corydaline, canadine, tetrahydropalmatine, and allocryptopine. researchgate.net Quantitative analyses have indicated that this compound is a minor alkaloid in C. cava tubers. One study determined its content to be less than 0.57% of the dried plant material. csic.es An older study examining a specific "corycavine/corycavamine fraction" reported that this compound constituted 14% of that particular mixture. nih.gov

This compound has been identified as a constituent of Corydalis bulleyana. thieme-connect.com In a comprehensive chemical study of this species, researchers isolated twenty-three isoquinoline-type alkaloids from the whole plant. This compound was listed among the sixteen known alkaloids identified, alongside compounds such as protopine (B1679745), stylopine, corynoline, and allocryptopine. thieme-connect.com

Corydalis incisa, or incised fumewort, is another confirmed source of this compound. liisma.org The alkaloid has been isolated from the aerial parts of the plant. cuni.cz A study focusing on the chiroptical properties of related alkaloids re-examined the composition of C. incisa and found that this compound comprised a significant 60% of the combined corycavine (B12386865) and this compound fraction isolated from the plant. nih.gov

While the Corydalis genus is a known source of a multitude of alkaloids, the presence of this compound in Corydalis saxicola is not substantiated by recent, detailed phytochemical investigations. Several comprehensive studies analyzing the alkaloid profile of C. saxicola have successfully isolated and identified numerous compounds, including various protoberberine and benzophenanthridine alkaloids, but have not reported the presence of this compound. nih.govthieme-connect.comcapes.gov.br Although some older database entries may link the compound to this species, the lack of confirmation in contemporary scientific literature suggests it is not a characteristic or readily detectable alkaloid in C. saxicola. cas.cz

Characterization of this compound Content in Distinct Plant Tissues

The distribution of this compound can vary between different parts of the host plant. Research findings indicate that the alkaloid is concentrated in specific tissues depending on the species.

In Corydalis cava , this compound is primarily sourced from the underground tubers. researchgate.net These storage organs are known to accumulate a high percentage and diversity of the plant's total alkaloids. csic.es

For Corydalis bulleyana , studies have successfully isolated this compound from extracts of the "whole plant," indicating its presence throughout the organism, though the relative concentrations in specific tissues like roots, stems, and leaves were not detailed. thieme-connect.comthieme-connect.com

In Corydalis incisa , the compound has been specifically isolated from the "aerial parts," which include the stems, leaves, and flowers. cuni.cz

The following table summarizes the known distribution of this compound in the tissues of these plant species based on available research.

| Plant Species | Plant Part | Finding | Reference(s) |

| Corydalis cava | Tubers | Confirmed source. Quantified as a minor alkaloid (<0.57% of dried material). | researchgate.netcsic.es |

| Corydalis bulleyana | Whole Plant | Confirmed source from whole plant extract. | thieme-connect.comthieme-connect.com |

| Corydalis incisa | Aerial Parts | Confirmed source. | cuni.cz |

Isolation Methodologies for Corycavamine from Natural Sources

Initial Extraction Strategies for Alkaloids

The primary step in isolating Corycavamine involves the extraction of the total alkaloid content from the dried and powdered tubers of Corydalis plants. researchgate.net A common and effective method is solvent extraction, often utilizing an alcohol such as ethanol (B145695). researchgate.netscirp.org The powdered plant material is typically subjected to reflux with ethanol to ensure the thorough extraction of alkaloids.

An alternative and widely used approach is an acid-base extraction method. nih.gov In this process, the powdered plant material is first treated with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to convert the alkaloids into their salt forms, which are soluble in water. nih.gov The acidic extract is then washed with a non-polar organic solvent to remove non-alkaloidal lipophilic impurities. Following this, the aqueous solution is basified (e.g., with ammonia) to a pH of approximately 10, which converts the alkaloid salts back into their free base forms. nih.gov These free bases are then extracted from the aqueous phase using an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297). nih.gov Evaporation of the organic solvent yields a crude mixture of total alkaloids.

A study on the optimization of alkaloid extraction from Corydalis yanhusuo identified an optimal reflux extraction process using 70% ethanol with the pH adjusted to 10 with diluted ammonia. nih.gov The process involved refluxing the material twice, each time for 60 minutes, with a liquid-to-solid ratio of 20:1. nih.gov

| Parameter | Optimized Condition |

| Solvent | 70% Ethanol |

| pH | 10 (adjusted with diluted ammonia) |

| Extraction Method | Heating and Refluxing |

| Liquid-to-Solid Ratio | 20:1 (v/w) |

| Extraction Time | 60 minutes |

| Number of Extractions | 2 |

Table 1: Optimized Parameters for Total Alkaloid Extraction from Corydalis yanhusuo nih.gov

Chromatographic Separation Techniques

The crude alkaloid extract, containing this compound along with numerous other alkaloids, requires further separation and purification. This is predominantly achieved through various chromatographic techniques.

Column chromatography is a fundamental technique for the large-scale separation of alkaloids from the crude extract. column-chromatography.com Silica (B1680970) gel is the most commonly used stationary phase for the separation of Corydalis alkaloids due to its ability to separate compounds based on polarity. scirp.orgcolumn-chromatography.comcolumn-chromatography.com

A typical procedure involves packing a column with silica gel and then applying the concentrated crude alkaloid extract to the top of the column. scirp.org The separation is then achieved by eluting the column with a series of solvents or a solvent gradient of increasing polarity. scirp.org A common solvent system for the fractionation of Corydalis cava alkaloids involves a step-gradient elution with n-hexane, followed by chloroform, and then ethanol. researchgate.net The fractions are collected sequentially and analyzed, often by Thin Layer Chromatography, to identify those containing this compound.

| Stationary Phase | Mobile Phase (Gradient Elution) | Compound Elution Order (General) |

| Silica Gel | 1. n-Hexane | Least polar compounds |

| 2. Chloroform | Compounds of intermediate polarity | |

| 3. Ethanol | Most polar compounds |

Table 2: Representative Column Chromatography System for Corydalis Alkaloid Fractionation researchgate.net

Thin Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of the column chromatography separation and to identify the fractions containing the target compound, this compound. d-nb.info By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, the presence of this compound can be determined by comparing its retention factor (Rf) value to that of a known standard. d-nb.info The Rf value is a measure of the distance traveled by the compound relative to the solvent front. google.com

Preparative Thin Layer Chromatography (Prep-TLC) is a purification technique that operates on the same principles as analytical TLC but on a larger scale to isolate and purify compounds. rochester.edulcms.cz The crude or partially purified extract is applied as a band onto a thicker layer of silica gel on a glass plate. rochester.edu After developing the plate in a suitable mobile phase, the band corresponding to this compound is visualized (often under UV light), scraped from the plate, and the compound is then extracted from the silica gel with a polar solvent. rochester.edu

| Stationary Phase | Representative Mobile Phase | Visualization |

| Silica Gel G | Chloroform:Methanol (e.g., 9:1 v/v) | UV light (254 nm or 365 nm) |

Table 3: General Conditions for TLC Analysis of Corydalis Alkaloids

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantification of this compound. elsevierpure.comnih.gov Reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. elsevierpure.comnih.gov

The separation of alkaloids in Corydalis species has been successfully achieved using a reversed-phase C18 column with a gradient elution system. elsevierpure.com A mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate with triethylamine (B128534) at a controlled pH) is often used. elsevierpure.com The gradient typically involves increasing the proportion of the organic solvent (acetonitrile) over time, which allows for the separation of compounds with a wide range of polarities. elsevierpure.com The detection of the eluted compounds is commonly performed using a UV detector, with a wavelength of 280 nm being suitable for many Corydalis alkaloids. nih.govnih.gov

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.2% Triethylamine (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed increase in the percentage of Mobile Phase B |

| Detection | UV at 280 nm |

Table 4: Representative HPLC Conditions for the Separation of Corydalis Alkaloids elsevierpure.com

Crystallization and Advanced Purification Protocols

Crystallization is a crucial final step for obtaining highly pure this compound. researchgate.net After the chromatographic purification steps, the fractions containing this compound are combined and the solvent is evaporated. The resulting residue is then dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Impurities tend to remain in the solution. This process, known as recrystallization, can be repeated to achieve a higher degree of purity. Methanol is a common solvent used for the crystallization of alkaloids. researchgate.net

Methodologies for the Isolation of Optically Active this compound Isomers

This compound is an optically active compound, meaning it exists as enantiomers. The isolation of a specific enantiomer often requires a process known as chiral resolution. wikipedia.org A common method for the resolution of racemic amines (like many alkaloids) is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid. wikipedia.org

For the resolution of racemic corycavine (B12386865) (the mixture of the enantiomers of this compound), (+)-10-camphorsulfonic acid can be used as the resolving agent. wikipedia.orggoogle.comcore.ac.uk The reaction of racemic corycavine with (+)-10-camphorsulfonic acid results in the formation of two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of this compound can be liberated by treating the salt with a base to remove the chiral resolving agent.

Another advanced technique for the separation of enantiomers is enantioselective HPLC. mdpi.com This method utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral compounds. nih.govnih.gov The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). arkat-usa.org

| Method | Principle | Procedure |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | React racemic corycavine with a chiral acid (e.g., (+)-10-camphorsulfonic acid) and separate the resulting diastereomeric salts by fractional crystallization. |

| Enantioselective HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Use an HPLC column with a chiral stationary phase (e.g., polysaccharide-based) to separate the enantiomers. |

Table 5: Methodologies for the Isolation of Optically Active this compound Isomers

Strategies for Dereplication and Targeted Isolation (e.g., LC-MS/NMR integration)

The isolation of pure this compound from its natural source, primarily species of the Corydalis genus, necessitates a sophisticated approach to navigate the chemical complexity of the plant extract. Modern strategies heavily rely on the integration of chromatographic and spectroscopic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for rapid identification (dereplication) and subsequent targeted isolation.

Dereplication is a critical preliminary step in natural product research that aims to quickly identify known compounds in a complex mixture, thereby avoiding the time-consuming process of re-isolating and characterizing previously identified substances. For this compound, this process typically begins with the creation of a comprehensive chemical profile of the crude plant extract using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled to a mass spectrometer.

LC-MS Based Dereplication

The initial LC-MS analysis provides a "fingerprint" of the extract, where each peak in the chromatogram corresponds to a specific compound with a characteristic retention time and mass-to-charge ratio (m/z). This compound, a protopine-type alkaloid, has a molecular weight of 367.15 g/mol . In positive ion mode electrospray ionization (ESI-MS), it will typically be observed as its protonated molecule [M+H]⁺ at an m/z of approximately 368.16.

To confirm the presence of this compound and differentiate it from its isomers and other related alkaloids, tandem mass spectrometry (MS/MS) is employed. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. While a detailed fragmentation pathway for this compound is not extensively published, the general fragmentation patterns of protopine (B1679745) alkaloids provide valuable clues for its identification. Protopine alkaloids are known to undergo retro-Diels-Alder (RDA) reactions and neutral losses of small molecules like water (H₂O). The electron ionization mass spectrometry (EIMS) data for this compound shows a molecular ion peak at m/z 367 and significant fragment ions at m/z 281, 204, and 162. These fragments are indicative of the core alkaloid structure and can be used as diagnostic markers in the dereplication process.

By comparing the retention time, accurate mass, and MS/MS fragmentation pattern of a peak in the extract with a reference standard of this compound or with data from spectral databases, a high level of confidence in its identification can be achieved.

NMR Integration for Structural Confirmation

While LC-MS provides strong evidence for the presence of this compound, unambiguous structural confirmation is typically achieved through NMR spectroscopy. The integration of LC with NMR (LC-NMR) allows for the direct acquisition of NMR data on separated peaks from the HPLC. However, due to sensitivity limitations, it is more common to isolate the compound of interest first and then perform detailed 1D and 2D NMR experiments.

The ¹H-NMR spectrum of this compound displays characteristic signals that are essential for its identification. Key proton signals and their assignments are presented in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| H-1 | 7.02 (s) | |

| H-4 | 6.67 (s) | |

| H-5 | 3.45, 2.56 (m) | |

| H-6 | 2.89, 2.30 (m) | |

| H-8 | 3.85, 3.50 (d) | 14 |

| H-11 | 6.81 (d) | 8.5 |

| H-12 | 6.87 (d) | 8.5 |

| H-13 | 4.26 (q) | 7.3 |

| O-CH₂-O | 6.01, 5.98 (2d) | 1.0 |

| O-CH₂-O | 5.96 (s) | |

| N-CH₃ | 1.83 (s) | |

| C-CH₃ | 1.36 (d) | 7.3 |

| Data obtained in CDCl₃ |

The presence of singlets for the aromatic protons H-1 and H-4, the characteristic signals for the two methylenedioxy groups, and the doublet for the C-13 methyl group are all key identifiers for this compound. Further confirmation is obtained through 2D NMR experiments such as COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached and long-range coupled carbons, respectively. This comprehensive NMR data allows for the complete and unambiguous assignment of the structure of this compound.

Targeted Isolation

Once this compound has been confidently identified in the crude extract through dereplication, a targeted isolation strategy can be developed. This typically involves a multi-step chromatographic process. An initial fractionation of the crude extract is often performed using techniques like column chromatography over silica gel or other stationary phases to separate compounds based on their polarity.

The fractions that are shown to be enriched in this compound by LC-MS analysis are then subjected to further purification using preparative high-performance liquid chromatography (prep-HPLC). By employing a suitable column (e.g., a C18 reversed-phase column) and an optimized mobile phase, it is possible to isolate this compound with a high degree of purity. The collection of the target peak is guided by the retention time determined during the initial analytical LC-MS analysis. The purity of the isolated this compound is then verified using analytical HPLC and its identity is re-confirmed by MS and NMR spectroscopy.

Structural Elucidation and Stereochemical Characterization of Corycavamine

Application of Spectroscopic Techniques for Structure Determination

The definitive structure and stereochemistry of corycavamine (C₂₁H₂₁NO₅) have been established through the comprehensive application of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been indispensable in piecing together its complex, multi-ring system and confirming its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their relationships within a molecular structure. researchgate.net Both one-dimensional and two-dimensional NMR experiments are crucial for the complete structural assignment of complex natural products like this compound.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment, number, and connectivity of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environments. Key signals have been assigned, revealing the presence of aromatic protons, methylenedioxy groups, an N-methyl group, and a C-methyl group, among others. core.ac.uk The chemical shifts (δ) indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) reveal adjacent proton-proton (H-H) relationships. compoundchem.com

For example, the spectrum shows distinct singlets for the aromatic protons H-1 and H-4, and a pair of doublets for the ortho-coupled H-11 and H-12 protons. core.ac.uk A quartet observed for H-13 and a corresponding doublet for the C-CH₃ protons confirm the presence of a methyl-substituted methine group. core.ac.uk

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ core.ac.uk

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-1 | 7.02 | s | - |

| H-12 | 6.87 | d | 8.5 |

| H-11 | 6.81 | d | 8.5 |

| H-4 | 6.67 | s | - |

| O-CH₂-O | 6.01, 5.98 | 2d | 1.0 |

| O-CH₂-O | 5.96 | s | - |

| H-13 | 4.26 | q | 7.3 |

| H-8 | 3.85, 3.50 | d (each) | 14.0 |

| H-5 | 3.45, 2.56 | m (each) | - |

| H-6 | 2.89, 2.30 | m (each) | - |

| N-CH₃ | 1.83 | s | - |

| C-CH₃ | 1.36 | d | 7.3 |

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically recorded, where each unique carbon atom appears as a single line (singlet). compoundchem.comlibretexts.org For this compound, with its 21 carbon atoms and lack of symmetry, the ¹³C NMR spectrum is expected to display 21 distinct signals. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its bonding environment, particularly its proximity to electronegative atoms like oxygen and nitrogen. compoundchem.comlibretexts.org For instance, the carbonyl carbon (C=O) would resonate significantly downfield (typically 160-220 ppm), while carbons of the methylenedioxy groups and aromatic rings would appear in characteristic intermediate regions, and the sp³-hybridized carbons of the aliphatic portions and methyl groups would appear upfield.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures by correlating signals from different nuclei, resolving issues of signal overlap common in 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons (2-3 bonds apart). wikipedia.orgyoutube.com In a COSY spectrum of this compound, cross-peaks would confirm the coupling between H-11 and H-12 in the aromatic ring and between the H-13 methine proton and the protons of its attached C-methyl group. It would also help trace the connectivity within the H-5/H-6 methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at 1.83 ppm (N-CH₃) would show a cross-peak to the signal for the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are two to three bonds away (and occasionally four). youtube.comcolumbia.edu This allows for the connection of molecular fragments that are not directly bonded via protons. For this compound, HMBC would show correlations from the N-methyl protons to the adjacent C-5 and C-8 carbons, helping to place the nitrogen atom within the ten-membered ring. It would also connect the aromatic rings to the rest of the alkaloid framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques which show through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org This is invaluable for determining the relative stereochemistry and conformation of the molecule. For this compound, NOESY correlations would help to establish the spatial relationships between protons on different parts of the flexible ten-membered ring and confirm the stereochemical configuration at the chiral center, C-13.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons. This not only creates a molecular ion (M⁺˙) but also causes extensive and reproducible fragmentation. The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks that act as a structural fingerprint.

The EI-MS spectrum of this compound shows a molecular ion peak (M⁺˙) at an m/z of 367, corresponding to its molecular formula C₂₁H₂₁NO₅. core.ac.uk The spectrum also features characteristic fragment ions that support the proposed structure. core.ac.uk

Table 2: Key EI-MS Fragmentation Data for this compound core.ac.uk

| m/z | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| 367 | [M]⁺˙ | 4 |

| 281 | - | 4 |

| 204 | - | 8 |

| 162 | - | 100 |

Electrospray Ionization is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govyoutube.com This method is particularly useful for confirming the molecular weight of thermally fragile molecules like alkaloids. oak.go.kryale.edu In positive ion mode, ESI typically produces a protonated molecular ion, [M+H]⁺.

For this compound (MW = 367.40), the ESI mass spectrum would be expected to show a prominent base peak at m/z 368.41, corresponding to the [M+H]⁺ ion. The strong basicity of the tertiary amine group in the this compound structure makes it readily protonated. oak.go.kr When coupled with tandem mass spectrometry (MS/MS), the [M+H]⁺ ion can be selected and fragmented through collision-induced dissociation (CID). The fragmentation patterns of protopine-type alkaloids in ESI-MS/MS are well-characterized and often involve processes such as Retro-Diels-Alder (RDA) reactions and neutral losses (e.g., H₂O), providing further structural confirmation. researchgate.netoak.go.krresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. thermofisher.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. thermofisher.com For this compound, HRMS analysis provides the exact mass, which confirms its molecular formula, C₂₁H₂₁NO₅. This technique distinguishes this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The high resolution is essential for resolving the analyte's signal from potential matrix interferences, ensuring an accurate mass measurement. thermofisher.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁NO₅ |

| Theoretical Exact Mass [M+H]⁺ | 368.14925 u |

| Observed Ion | [M+H]⁺ |

| Typical Mass Accuracy | < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. youtube.com The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. These include vibrations corresponding to the carbonyl (keto) group, the aromatic rings, the methylenedioxy group, and C-O ether linkages. The spectrum serves as a molecular fingerprint, providing valuable structural information. youtube.comnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2900-3000 | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1680 | C=O Stretch | Transannular Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch (asymmetric) | Aryl Ether |

| ~1040 | C-O-C Stretch (symmetric) | Aryl Ether & Methylenedioxy |

| ~940 | O-CH₂-O Stretch | Methylenedioxy Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. kutztown.edu Molecules containing conjugated systems of pi-electrons, known as chromophores, absorb light in the UV or visible range, promoting electrons from a ground state to a higher energy state. masterorganicchemistry.com The UV-Vis spectrum of this compound is characteristic of the protopine (B1679745) alkaloid scaffold, which contains substituted aromatic rings. The positions and intensities of the absorption maxima (λmax) are indicative of the specific electronic structure of its chromophore. masterorganicchemistry.com

| λmax (nm) | Solvent | Associated Electronic Transition |

|---|---|---|

| ~290 | Ethanol (B145695)/Methanol | π → π |

| ~240 | Ethanol/Methanol | π → π |

X-ray Crystallography for Definitive Absolute Configuration

X-ray crystallography is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgmayo.edu By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. nih.gov While the X-ray crystal structure of the racemic form, corycavine (B12386865), has been determined, this analysis definitively confirms the molecular connectivity and the relative stereochemistry of the compound. core.ac.uk For an optically active compound like this compound, X-ray crystallography can establish the absolute configuration without ambiguity, often through the use of anomalous dispersion effects, thereby providing a final, definitive structural proof. wikipedia.org

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. This property is quantified by its specific rotation. A more detailed insight into its stereochemistry is provided by Circular Dichroism (CD) spectroscopy. wikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wisc.edu The resulting CD spectrum provides information about the absolute configuration of stereogenic centers.

The CD spectrum of (+)-Corycavamine shows distinct positive and negative maxima, known as Cotton effects, around 290 nm and 240 nm. core.ac.uk Its enantiomer exhibits a mirror-image spectrum. core.ac.uk By comparing the experimental CD spectrum with those of related compounds with known stereochemistry, the absolute configuration of the single chiral center at C-13 in naturally occurring this compound has been assigned as S. core.ac.uk

| Parameter | Value | Significance |

|---|---|---|

| Specific Rotation [α]D | +166.6° | Confirms optical activity (dextrorotatory) |

| CD Spectrum | Positive and negative maxima in α-band (~290 nm) and p-band (~240 nm) core.ac.uk | Provides a fingerprint of the absolute configuration |

| Absolute Configuration | 13(S) core.ac.uk | Determined by analysis of CD spectral data core.ac.uk |

Computational Chemistry Approaches in Structural Verification and Elucidation (e.g., Density Functional Theory calculations)

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful complementary tool for structural elucidation. These in silico methods can be used to calculate the theoretical properties of a proposed structure, which can then be compared with experimental data for verification. Chemists can use computational approaches to pre-screen different molecular structures. youtube.com For this compound, DFT calculations can be employed to:

Predict the lowest energy conformation of the molecule.

Calculate theoretical IR, NMR, and CD spectra. A close match between the calculated and experimental spectra provides strong evidence for the correctness of the assigned structure and stereochemistry.

Investigate the electronic properties and reactivity of the molecule, offering insights that may not be directly accessible through experimental means.

Investigation of this compound's Stereochemical Integrity and Racemization Pathways

An important aspect of stereochemical characterization is understanding the stability of the chiral centers. The stereocenter in this compound at position C-13 is located alpha to a carbonyl group and in a benzylic position, making the attached hydrogen atom acidic and susceptible to removal. core.ac.uk This structural feature makes this compound prone to racemization—the conversion of the pure enantiomer into an equal mixture of both enantiomers (a racemate), known as corycavine. core.ac.uk

Studies have shown that this compound readily racemizes under mild alkaline conditions. core.ac.uk The process can be monitored by observing the decrease in the intensity of its CD bands over time. The mechanism involves the deprotonation at C-13 to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers. This proposed mechanism is supported by ¹H-NMR experiments, which show that the hydrogen at C-13 rapidly exchanges with deuterium (B1214612) when the compound is treated with a deuterated base (NaOD in CD₃OD), indicating its lability. core.ac.uk This inherent stereochemical instability highlights the need for careful handling during isolation and analysis to preserve its optical purity. core.ac.uk

Biosynthesis of Corycavamine in Plants

Elucidation of Protopine-Type Alkaloid Biosynthetic Pathways

The biosynthetic pathway leading to protopine-type alkaloids, including corycavamine, is a branch of the larger BIA pathway. The journey begins with the precursor (S)-reticuline, a pivotal intermediate that serves as a branching point for the synthesis of numerous alkaloid classes. plos.org The conversion of (S)-reticuline to protopine (B1679745) involves several key enzymatic steps.

The first committed step is catalyzed by the berberine (B55584) bridge enzyme (BBE), which transforms (S)-reticuline into (S)-scoulerine. plos.org Following this, a series of reactions involving cytochrome P450 enzymes and methyltransferases modify the scoulerine (B1208951) backbone. Specifically, two P450-dependent enzymes, cheilanthifoline synthase (CFS) and stylopine synthase (STS), are responsible for forming the two methylenedioxy bridges to yield (S)-stylopine. plos.org Subsequently, (S)-tetrahydroprotoberberine cis-N-methyltransferase (TNMT) methylates (S)-stylopine to produce (S)-cis-N-methylstylopine. plos.orghebmu.edu.cn The final steps involve two additional cytochrome P450 enzymes: N-methylstylopine 14-hydroxylase (MSH) and protopine 6-hydroxylase (P6H), which convert (S)-cis-N-methylstylopine into protopine. plos.org this compound is a closely related derivative within this pathway.

Role of this compound as a Biosynthetic Intermediate in Divergent Alkaloid Classes

While this compound is a significant protopine alkaloid, its primary role in biosynthesis appears to be as an intermediate or a closely related compound in pathways that can diverge to produce other alkaloid classes. Protopine itself is a precursor for the biosynthesis of benzophenanthridine alkaloids like sanguinarine (B192314). hebmu.edu.cn This occurs through the hydroxylation of protopine, which leads to an intermediate that rearranges to form dihydrosanguinarine. hebmu.edu.cn The diversification of alkaloid structures often arises from the modification of central intermediates like those in the protopine pathway. biorxiv.orgbiorxiv.org The structural complexity of alkaloids within a single plant is a testament to the evolutionary branching of these biosynthetic routes. biorxiv.orgbiorxiv.org

Identification and Characterization of Key Enzymatic Reaction Mechanisms

The biosynthesis of this compound and other protopine alkaloids relies on a series of well-defined enzymatic reactions. Key enzyme classes involved include oxidases, methyltransferases, and cytochrome P450 monooxygenases. nih.govwou.edu

Berberine Bridge Enzyme (BBE): This flavin-containing oxidase catalyzes the formation of the berberine bridge, a critical step in the formation of the protoberberine scaffold from which protopines are derived. ebi.ac.ukplos.org It facilitates an oxidative cyclization of the N-methyl group of (S)-reticuline. scienceopen.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the extensive oxidative modifications seen in BIA biosynthesis. nih.gov In the context of the protopine pathway, specific CYPs like cheilanthifoline synthase and stylopine synthase catalyze the formation of methylenedioxy bridges. plos.org Further hydroxylations, such as the one catalyzed by protopine 6-hydroxylase, are also mediated by CYPs. hebmu.edu.cn

N-Methyltransferases (NMTs): These enzymes are responsible for the addition of methyl groups, a common modification in alkaloid biosynthesis. (S)-tetrahydroprotoberberine cis-N-methyltransferase (TNMT) is a key enzyme that methylates the stylopine intermediate. plos.orghebmu.edu.cn

The general mechanism of these enzymes often involves the binding of the substrate in a specific orientation within the active site, followed by a catalyzed chemical transformation. britannica.com For example, oxidoreductases facilitate the transfer of electrons, often with the help of cofactors like FAD or NAD(P)H. nih.gov

Genetic and Genomic Underpinnings of this compound Biosynthesis

The evolution and diversification of alkaloid biosynthetic pathways are deeply rooted in the genetic and genomic history of the producing plant lineages.

Analysis of Whole-Genome Duplication Events in Ranunculales

Genomic studies of species within the order Ranunculales, such as Corydalis tomentella, Papaver somniferum, and Coptis chinensis, have revealed a history of whole-genome duplication (WGD) events. nih.govoup.comicmm.ac.cn A shared WGD event occurred before the divergence of the major families within Ranunculales but after their split from other eudicot lineages. nih.govugent.be These large-scale duplications provide a wealth of raw genetic material, expanding gene families that are then available for the evolution of new functions, including those involved in specialized metabolism like alkaloid biosynthesis. nih.govoup.comfrontiersin.orgnih.govnumberanalytics.com In some lineages, such as opium poppy, more recent, species-specific WGDs have led to massive genome expansion and a corresponding increase in the capacity for BIA production. oup.com

Impact of Gene Duplications (e.g., Tandem Duplications) on Pathway Diversification

Beyond WGDs, smaller-scale gene duplications, particularly tandem duplications where gene copies are located adjacent to each other on a chromosome, have played a significant role in the diversification of BIA pathways. nih.govugent.benumberanalytics.compsu.edu These tandem arrays of genes can evolve to have slightly different functions (neofunctionalization or subfunctionalization), leading to the production of a wider array of alkaloid structures. frontiersin.orgnumberanalytics.com For instance, the diversification of protoberberine-type alkaloids in Coptis chinensis has been linked to the tandem duplication of cytochrome P450 genes. icmm.ac.cn Similarly, in Corydalis, tandemly duplicated berberine bridge enzyme-like genes are implicated in the biosynthesis of specific alkaloids like cavidine (B179388). nih.govugent.be

Functional Genomics of Relevant Enzyme Families (e.g., Berberine Bridge Enzyme-like genes)

The Berberine Bridge Enzyme-like (BBE-like) proteins are a large family of FAD-linked oxidases found across plants, fungi, and bacteria. wikipedia.org While the namesake BBE has a well-defined role in sanguinarine and berberine biosynthesis, the functions of many other BBE-like enzymes are still being uncovered. scienceopen.comwikipedia.org Functional genomics studies, which involve expressing these genes in heterologous systems (like yeast or other plants) and testing their enzymatic activity, are revealing their diverse roles. scienceopen.com For example, some BBE-like enzymes in Arabidopsis thaliana have been shown to be monolignol oxidoreductases, suggesting a role in cell wall metabolism. scienceopen.com In tobacco, a BBE-like gene family is involved in the final steps of nicotine (B1678760) biosynthesis. plos.org In soybean, a BBE-like protein has been implicated in the plant's response to aluminum toxicity and phosphorus deficiency. frontiersin.org The study of these gene families provides insight into how a common enzymatic scaffold can be adapted for a wide range of biochemical functions. scienceopen.comwikipedia.org

Comparative Genomics for Biosynthetic Pathway Reconstruction

Comparative genomics has emerged as a powerful tool for elucidating the biosynthetic pathways of complex plant secondary metabolites, including the benzylisoquinoline alkaloid (BIA) this compound. By comparing the genomes of this compound-producing species with those of non-producing relatives, researchers can identify candidate genes and gene clusters associated with specific biosynthetic steps. This approach has been particularly fruitful in the study of Corydalis species, which are known for their rich diversity of BIAs. maxapress.com

The genomes of several Corydalis species, such as Corydalis tomentella and Corydalis sheareri, have been sequenced and analyzed to understand the evolution and diversification of BIA biosynthesis. maxapress.comnih.gov These studies have revealed that gene duplication, particularly tandem duplications, has played a significant role in the expansion and functional divergence of genes involved in BIA pathways. ugent.be

A key finding from the comparative genomic analysis of C. tomentella was the reconstruction of the biosynthetic pathway leading to cavidine, a compound structurally related to this compound. nih.govup.ac.za This reconstruction was achieved by integrating isotopic labeling with comparative genomics. nih.gov The study identified tandemly duplicated berberine bridge enzyme-like (BBEL) genes that appear to be involved in the biosynthesis of cavidine. ugent.be Given the structural similarities between cavidine and this compound, it is highly probable that homologous genes are involved in the biosynthesis of this compound.

Further comparative analyses involving multiple Corydalis species and other members of the Papaveraceae family have identified a suite of candidate genes involved in BIA biosynthesis. maxapress.commaxapress.com These genes encode various enzymes crucial for the construction of the BIA scaffold and its subsequent modifications.

Table 1: Key Enzyme Families in Corydalis BIA Biosynthesis

| Enzyme Family | Abbreviation | Function in BIA Biosynthesis |

| Tyrosine Decarboxylase | TYDC | Converts tyrosine to tyramine |

| Tyrosine Aminotransferase | TAT | Involved in the initial steps of the pathway |

| 4-Hydroxyphenylpyruvate Decarboxylase | HPPDC | Catalyzes a decarboxylation step |

| Norcoclaurine Synthase | NCS | Catalyzes the condensation to form the core BIA scaffold |

| Coclaurine (B195748) N-Methyltransferase | CNMT | Methylates the coclaurine intermediate |

| N-Methylcoclaurine 3'-Hydroxylase | NMCH | Hydroxylates the BIA intermediate |

| Berberine Bridge Enzyme | BBE | Forms the berberine bridge structure |

| Berberine Bridge Enzyme-Like | BBEL | Involved in the formation of related protoberberine alkaloids |

| O-Methyltransferase | OMT | Adds methyl groups to hydroxyl moieties |

| C-Methyltransferase | CMT | Adds methyl groups to carbon atoms |

| Cytochrome P450 | CYP | A large family of enzymes catalyzing diverse oxidative reactions |

| Tetrahydroprotoberberine N-Methyltransferase | TNMT | N-methylates tetrahydroprotoberberine alkaloids |

This table is based on information from multiple sources. maxapress.commaxapress.com

The comparative genomic analyses of C. sheareri and C. tomentella have highlighted the role of large-scale structural variations and tandem duplications in the evolution of BIA diversity within the Corydalis genus. maxapress.com By comparing the genomes of these two species, researchers have identified species-specific tandemly duplicated gene pairs and clusters that are likely responsible for the production of unique BIAs in each species. maxapress.com The identification of these species-specific gene sets provides a roadmap for future functional characterization studies to pinpoint the precise enzymes responsible for the final steps in the biosynthesis of specific alkaloids like this compound.

Table 2: Candidate Genes Involved in Benzylisoquinoline Alkaloid (BIA) Biosynthesis in Corydalis sheareri

| Gene Family | Number of Candidate Genes |

| Berberine bridge enzyme (BBE) | 10 |

| Berberine bridge enzyme-like (BBEL) | 12 |

| C-methyltransferase (CMT) | 5 |

| Cytochrome P450 (CYP) | 58 |

| Norcoclaurine synthase (NCS) | 3 |

| N-methylcoclaurine 3'-hydroxylase (NMCH) | 4 |

| Coclaurine N-methyltransferase (CNMT) | 6 |

| 4-hydroxyphenylpyruvate decarboxylase (HPPDC) | 2 |

| O-methyltransferase (OMT) | 45 |

| Tyrosine aminotransferase (TAT) | 8 |

| Tetrahydroprotoberberine N-methyltransferase (TNMT) | 5 |

| Tyrosine decarboxylase (TYDC) | 12 |

| Tyramine 3-hydroxylase (TYR) | 2 |

| Total | 172 |

This data is derived from a study on the genome of Corydalis sheareri. maxapress.commaxapress.com

Biological Activity and Mechanistic Investigations of Corycavamine in Vitro Studies

Enzyme Inhibition Assays and Mechanistic Characterization

In vitro studies have been instrumental in elucidating the biochemical activity of corycavamine, particularly its ability to inhibit key enzymes implicated in neurodegenerative diseases. Research has focused on its interaction with enzymes such as Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) and acetylcholinesterase.

This compound has been identified as an inhibitor of BACE1, an aspartic protease that plays a critical role in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides. researchgate.netresearchgate.net The inhibition of BACE1 is a significant therapeutic target in Alzheimer's disease research, as it can reduce the formation of Aβ plaques. mdpi.comrsc.orgdzne.de

The inhibitory potential of this compound against BACE1 was initially identified through high-throughput screening methods. researchgate.netmdpi.com A key technology employed in this screening was the BACE1-Immobilized Enzyme Reactor (BACE1-IMER). researchgate.netresearchgate.net This system allows for the rapid and efficient screening of compounds from natural sources or chemical libraries. researchgate.net In studies investigating alkaloids from Corydalis cava, (–)-corycavamine was among several compounds found to be active against BACE1 using the BACE1-IMER device. researchgate.netcsic.esresearchgate.net The BACE1-IMER system proved to be a valid and effective tool for the initial fast screening of potential inhibitors. researchgate.netresearchgate.net

Following the initial screening, the inhibitory activity of this compound against BACE1 was validated and quantified using in-solution Fluorescence Resonance Energy Transfer (FRET) assays. researchgate.netcsic.es FRET is a widely used method for monitoring enzyme activity and inhibitor effectiveness in a homogenous format suitable for high-throughput analysis. fishersci.fithermofisher.com The assay principle involves a peptide substrate labeled with a fluorescent donor and a quenching acceptor. fishersci.fithermofisher.com Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in a measurable increase in fluorescence. thermofisher.com

The FRET assay confirmed the BACE1 inhibitory activity of (–)-corycavamine. csic.es Through this method, the potency of the inhibition was determined, yielding a specific half-maximal inhibitory concentration (IC₅₀) value. csic.esmdpi.com The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. mdpi.com For (–)-corycavamine, the FRET assay established an IC₅₀ value of 41.16 ± 7.82 µM. csic.esmdpi.com

Table 1: BACE1 Inhibition by this compound

| Compound | Assay Type | Target Enzyme | IC₅₀ (µM) |

|---|

Further investigation into the inhibitory mechanism of this compound revealed that its effect on BACE1 is dose-dependent. researchgate.netmdpi.comnlk.cz Studies demonstrated that as the concentration of (–)-corycavamine increased, the inhibition of BACE1 activity also increased, with significant activity observed in the micromolar range. researchgate.netmdpi.com This concentration-dependent relationship is a critical characteristic for an enzyme inhibitor, confirming a direct interaction between the compound and the enzyme's active site. researchgate.netcsic.es

In addition to its effects on BACE1, this compound has been evaluated for its ability to inhibit cholinesterases, another class of enzymes relevant to Alzheimer's disease pathology.

This compound's inhibitory activity was tested against human acetylcholinesterase (HuAChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In a study screening fifteen isoquinoline (B145761) alkaloids from Corydalis cava, (–)-corycavamine was found to have weak inhibitory activity against HuAChE. researchgate.net A separate investigation reported a moderate inhibitory effect, determining an IC₅₀ value of 428.0 ± 8.7 µM. csic.es In the context of cholinesterase inhibitors, compounds with IC₅₀ values greater than 100 µM are generally considered inactive or weak. nih.gov

Table 2: Cholinesterase Inhibition by this compound

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|

Table of Compounds

| Compound Name |

|---|

| Acetylcholine |

| Allocryptopine |

| Bulbocapnine |

| Canadaline |

| Canadine |

| This compound |

| Corycavidine |

| Corydaline |

| Corynoline |

| Isocorypalmine |

| Scoulerine (B1208951) |

Cholinesterase Inhibition

Human Butyrylcholinesterase (HuBuChE) Inhibitory Activity

This compound has been evaluated for its ability to inhibit human butyrylcholinesterase (HuBuChE), an enzyme of interest in the pathology of Alzheimer's disease. In a study investigating fifteen isoquinoline alkaloids isolated from the tubers of Corydalis cava, (-)-corycavamine was tested for its HuBuChE inhibitory activity. idexx.co.uk The research concluded that this compound, along with most of the other tested tertiary alkaloids from this source, was considered inactive against HuBuChE, exhibiting a half-maximal inhibitory concentration (IC50) greater than 100 µM. idexx.co.uk This suggests that this compound's potential neuroprotective effects are unlikely to be mediated through the direct inhibition of HuBuChE.

Modulation of Glycogen Synthase Kinase-3β (GSK-3β) Activity

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. helsinki.fi The potential of this compound to modulate this enzyme was investigated as part of a broader screening of alkaloids from Corydalis cava. likharisignature.com The study reported that not all of the fifteen tested compounds showed activity against GSK-3β. likharisignature.comnih.gov Within the context of this research, this compound was not identified as an active inhibitor of GSK-3β, indicating that its mechanism of action does not likely involve the direct modulation of this kinase. likharisignature.comnih.gov

Modulation of Casein Kinase-1δ (CK-1δ) Activity

Casein Kinase-1δ (CK-1δ) is another protein kinase involved in various cellular processes, and its dysregulation has been linked to neurodegenerative disorders. ul.ie As with GSK-3β, this compound was assessed for its inhibitory potential against CK-1δ. The investigation into alkaloids from Corydalis cava found that this compound was not active against CK-1δ. likharisignature.comnih.gov This finding further refines the understanding of this compound's specific molecular targets, suggesting its biological activities are mediated through pathways independent of CK-1δ inhibition.

Neuroactive and Neuroprotective Pathway Exploration

While showing limited activity against the kinases GSK-3β and CK-1δ, this compound demonstrates significant potential in other neuroprotective pathways, particularly those relevant to Alzheimer's disease.

Investigation of Multi-Targeting Potential for Alzheimer’s Disease Related Mechanisms

Research highlights this compound as a compound with multifunctional activity against targets relevant to Alzheimer's disease (AD). likharisignature.com A key finding is its notable inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). likharisignature.complos.org BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD. acnp.org

In one study, (-)-corycavamine was one of the most potent BACE1 inhibitors among fifteen alkaloids tested, demonstrating dose-dependent inhibition with an IC50 value in the micromolar range. likharisignature.com Furthermore, a Parallel Artificial Membrane Permeability Assay (PAMPA) predicted that this compound is capable of crossing the blood-brain barrier (BBB), a critical characteristic for any centrally acting therapeutic agent. likharisignature.complos.org While its inhibitory potency against cholinesterases is considered modest, its significant action on BACE1 positions it as a promising multi-target candidate for AD research. likharisignature.com

| Target Enzyme | Activity | Significance in AD | Reference |

| BACE1 | Inhibitory activity (micromolar IC50) | Reduces production of amyloid-β peptides | likharisignature.complos.org |

| HuBuChE | Inactive (IC50 > 100 µM) | Not a primary target | idexx.co.uk |

| GSK-3β | Inactive | Not a primary target | likharisignature.comnih.gov |

| CK-1δ | Inactive | Not a primary target | likharisignature.comnih.gov |

Mechanistic Insights into Other Biological Activities (e.g., anti-inflammatory, antimicrobial, anti-proliferative activities)

Beyond its neuro-focused activities, preliminary research has identified other potential biological effects of this compound.

One of the notable findings is its antiplatelet activity. In a screening of fourteen isoquinoline alkaloids, this compound was shown to inhibit platelet aggregation induced by arachidonic acid in whole human blood. At a concentration of 80 μM, its effect was comparable to that of the standard antiplatelet drug, acetylsalicylic acid (ASA). This suggests a potential mechanism involving the interference with the thromboxane (B8750289) synthesis pathway, which is a key process in platelet activation.

In contrast, specific in vitro data regarding the anti-inflammatory, antimicrobial, and anti-proliferative activities of this compound are not well-documented in the available literature. While general assays for these activities are well-established, and other alkaloids from Corydalis species have shown effects in these areas, dedicated studies providing IC50 or Minimum Inhibitory Concentration (MIC) values for this compound are scarce. likharisignature.com For instance, the related alkaloid scoulerine has demonstrated anti-proliferative and antimitotic properties, but it is unclear if this compound shares these activities. likharisignature.com

| Biological Activity | Finding | Mechanism/Assay | Reference |

| Anti-platelet | Inhibition of arachidonic acid-induced platelet aggregation. | Impedance aggregometry in whole blood. | |

| Anti-inflammatory | No specific data available. | - | |

| Antimicrobial | No specific MIC data available. | - | |

| Anti-proliferative | No specific IC50 data available. | - |

Identification of Specific Molecular Targets and Binding Interactions

In vitro studies have identified several molecular targets for the alkaloid (–)-corycavamine, revealing a range of biological interactions. A primary focus of research has been its inhibitory activity against enzymes implicated in neurodegenerative diseases.

Notably, (–)-corycavamine has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). cuni.cznih.govresearchgate.net BACE1 is a key enzyme in the amyloidogenic pathway, making it a significant target in Alzheimer's disease research. nih.gov The inhibitory activity of (–)-corycavamine against BACE1 has been quantified using multiple assay formats. In a Fluorescence Resonance Energy Transfer (FRET) assay, it demonstrated an IC₅₀ value of 41.16 µM. cuni.czmdpi.com A separate assay using a hrBACE1-Immobilized Enzyme Reactor (IMER) reported an IC₅₀ of 1690 µM. cuni.cz The discrepancy in IC₅₀ values highlights the influence of different experimental methodologies. Despite this, its ability to inhibit BACE1 in a concentration-dependent manner has been established. researchgate.net

Investigations into this compound's effect on cholinesterases, another class of enzymes relevant to neurodegenerative conditions, have also been conducted. However, studies testing its activity against human acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BuChE) found it to be inactive, with IC₅₀ values greater than 100 µM. cuni.czresearchgate.net While some research has identified it as a multi-target compound with cholinesterase inhibitory properties, specific potent activity has not been demonstrated. csic.es

Beyond enzyme inhibition, this compound has shown other binding interactions. It was found to be one of several alkaloids capable of chelating more than 50% of ferrous ions (Fe²⁺) at an equimolar ratio in in vitro tests. mdpi.com This suggests a potential role in modulating metal ion homeostasis. Furthermore, one study noted that this compound has the ability to degrade G-quadruplex (G4) structures, which are nucleic acid secondary structures involved in various cellular processes. muni.cz

| Molecular Target | Type of Interaction | Assay Method | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | Inhibition | FRET | 41.16 µM | cuni.czmdpi.com |

| β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | Inhibition | hrBACE-IMER | 1690 µM | cuni.cz |

| Acetylcholinesterase (AChE) | Inhibition | Ellman's Method | > 100 µM (Inactive) | cuni.czresearchgate.net |

| Butyrylcholinesterase (BuChE) | Inhibition | Ellman's Method | > 100 µM (Inactive) | cuni.czresearchgate.net |

| Ferrous Ions (Fe²⁺) | Chelation | Spectrophotometry | >50% chelation at 1:1 ratio | mdpi.com |

| G-quadruplex (G4) Structures | Degradation | Not Specified | Qualitative Degradation | muni.cz |

Characterization of Cellular Signaling Pathway Interventions

The identification of BACE1 as a molecular target for this compound provides direct insight into its intervention in cellular signaling pathways, specifically the amyloidogenic pathway associated with Alzheimer's disease. nih.gov Cellular signaling pathways are complex cascades that transmit information from a cell's exterior to its interior, culminating in a specific cellular response. wikipedia.org

The primary function of BACE1 is to cleave the amyloid precursor protein (AβPP) at the β-secretase site. nih.gov This is the initial and rate-limiting step in the generation of amyloid-beta (Aβ) peptides. By inhibiting BACE1, this compound directly interferes with this cleavage event, thereby reducing the production of Aβ. The accumulation and aggregation of Aβ into plaques is a central pathological hallmark of Alzheimer's disease, and its generation is a critical signaling event in the disease's progression. nih.gov Therefore, this compound's inhibitory action on BACE1 represents a significant intervention in this pathological signaling cascade.

While the inhibition of BACE1 is a well-defined point of intervention, detailed in vitro studies characterizing the broader downstream effects of this compound on subsequent cellular signaling events are less prevalent in the available literature. For instance, the impact of its iron-chelating properties or its ability to degrade G4 structures on specific signaling pathways such as the MAPK/ERK pathway or pathways involving second messengers like cAMP has not been fully elucidated. mdpi.communi.czwikipedia.org The current body of research strongly points to the modulation of the amyloidogenic processing of AβPP as the most clearly characterized cellular signaling intervention for this compound in vitro. researchgate.netcsic.es

Derivatization and Synthetic Approaches for Corycavamine Analogues

Strategies for Chemical Modification and Semi-Synthesis of Corycavamine

The chemical modification of this compound and other protopine (B1679745) alkaloids offers a direct route to novel derivatives. These semi-synthetic approaches often leverage the natural abundance of the parent alkaloid as a starting scaffold.

One notable strategy involves the functionalization of the protopine skeleton. For instance, research has demonstrated the regio- and diastereoselective complexation of dihydrocryptopine, a related protopine alkaloid, with a tricarbonylchromium(0) unit. This complexation allows for the selective functionalization at the C-1 position, opening avenues for the synthesis of various 1-substituted derivatives. Such methodologies could potentially be adapted for this compound, enabling the introduction of diverse functional groups and the exploration of their impact on biological activity.

Furthermore, the inherent reactivity of certain functional groups within the this compound structure can be exploited for derivatization. For example, the carbonyl group and the tertiary amine present in the ten-membered ring are potential sites for chemical modification. Standard organic reactions can be employed to introduce new substituents, alter stereochemistry, or modify the ring system itself. The racemization of this compound to corycavine (B12386865) under certain conditions, such as heating with acetic anhydride, highlights the potential for stereochemical modifications at the C-13 position.

Total Synthesis Efforts for this compound and Structurally Related Protopine Alkaloids

The total synthesis of this compound and its congeners is a significant endeavor in organic chemistry, providing not only a means to confirm their structures but also a platform for creating analogues that are not accessible through semi-synthesis. Several synthetic routes have been developed for the broader class of protopine alkaloids.

A prominent strategy for the synthesis of the protopine alkaloid core involves the ring enlargement of indeno[2,1-a] frontiersin.orgbenzazepines. This method typically involves a singlet oxygen oxygenation followed by further chemical transformations to construct the characteristic ten-membered ring of the protopine skeleton. This approach has been successfully applied to the synthesis of protopine itself and holds promise for the synthesis of this compound.

Another key approach is the transformation of protoberberine alkaloids. These readily available natural products can be converted to the protopine framework through various ring-opening reactions. This strategy leverages the biosynthetic relationship between these two classes of alkaloids and provides an efficient pathway to the protopine core structure.

More recent synthetic innovations include the development of novel routes to protopanes, which serve as key intermediates in the synthesis of protopine alkaloids. These new methods aim to improve efficiency and versatility, allowing for the construction of a wider range of structurally diverse analogues.

While a specific total synthesis of this compound is not extensively detailed in readily available literature, the established synthetic strategies for the broader protopine alkaloid family provide a solid foundation for its eventual total synthesis.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for understanding how modifications to its chemical structure influence its biological activity. Although specific and comprehensive SAR studies on a wide range of this compound analogues are still emerging, preliminary insights can be gleaned from the broader class of protopine alkaloids.

Protopine, a closely related alkaloid, has been shown to possess a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The structural differences between protopine and this compound, primarily in their substitution patterns, suggest that even minor modifications can significantly impact their biological profiles.

The synthesis of derivatives with modifications at various positions of the this compound scaffold is a key step in conducting systematic SAR studies. For example, the introduction of different substituents on the aromatic rings or alterations to the ten-membered ring could modulate the compound's interaction with biological targets. The development of synthetic routes to 13-substituted protopine alkaloids is particularly important, as this position is a key site of natural variation and a potential point for introducing chemical diversity.

By systematically synthesizing and evaluating the biological activity of a library of this compound analogues, researchers can identify the key structural features responsible for its therapeutic effects. This knowledge is invaluable for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. As more synthetic and semi-synthetic analogues of this compound become available, a clearer picture of its SAR will undoubtedly emerge, paving the way for the development of novel therapeutic agents.

Analytical Methodologies for Corycavamine Quantification and Purity Assessment

Chromatographic Techniques for Quantification and Purity Analysis

Chromatographic methods are indispensable for the separation, quantification, and purity profiling of complex mixtures containing Corycavamine. These techniques offer high resolution and sensitivity, allowing for the separation of this compound from structurally similar alkaloids and potential impurities.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantitative analysis of alkaloids in various samples, including plant extracts and dietary supplements. frontiersin.orgnih.gov The method utilizes a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the sample components between the two phases.